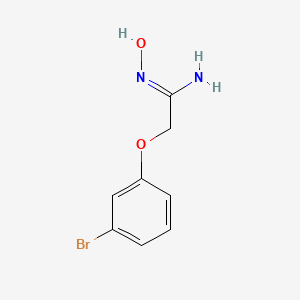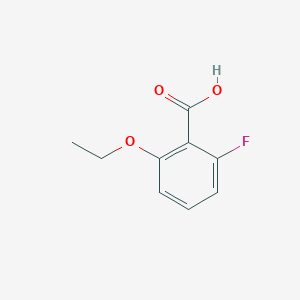
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide” is a compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom attached to the benzene ring, and a hydroxy (OH) group and a methyl (CH3) group attached to the benzamide’s benzene ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine . The bromine atom and the hydroxy and methyl groups could be added to the benzene ring in subsequent steps using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring core with the various functional groups (bromine, hydroxy, methyl, and amide) attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, including those substituted with other functional groups, can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the carbonyl group or at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature and position of its functional groups. For example, the presence of the polar amide and hydroxy groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has a wide range of applications in scientific research. It has been used to study the binding of drugs to proteins, as well as the effects of drugs on various biochemical pathways. It has also been used to study the structure and function of enzymes, and to investigate the effects of drugs on various physiological systems. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in palladium-catalyzed heck/suzuki cascade reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been shown to result in the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential uses. Additionally, it is a relatively stable compound, with a low potential for decomposition. Finally, this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, and it can only be used in a limited range of experiments.
Orientations Futures
There are several potential future directions for the use of N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools. Additionally, this compound could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system. Finally, this compound could be used to study the structure and function of enzymes, as well as to investigate the effects of drugs on various biochemical pathways.
Méthodes De Synthèse
N-(2-Bromo-phenyl)-2-hydroxy-4-methyl-benzamide is synthesized through a multi-step process, beginning with the reaction of 2-bromophenol and 4-methylbenzamide in aqueous sodium hydroxide. The resulting product is then treated with aqueous hydrochloric acid, followed by a reaction with sodium nitrite and hydrochloric acid. The final product is then purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNLKAWOORDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)







![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)



![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)